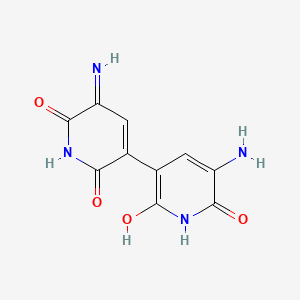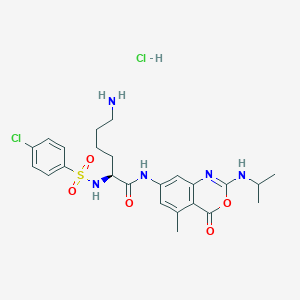![molecular formula C8H12N2O2 B1217812 6,9-Diazaspiro[4.5]decane-7,10-dione CAS No. 90392-32-8](/img/structure/B1217812.png)
6,9-Diazaspiro[4.5]decane-7,10-dione
Overview
Description
6,9-Diazaspiro[4.5]decane-7,10-dione is a chemical compound with the molecular formula C8H12N2O2 and a molecular weight of 168.19 g/mol It is a spirocyclic compound, meaning it contains a unique structure where two rings are connected through a single atom
Mechanism of Action
Target of Action
The primary targets of 6,9-Diazaspiro[4.5]decane-7,10-dione are currently unknown . This compound is part of a collection of rare and unique chemicals provided to early discovery researchers
Mode of Action
It’s known that the compound forms three carbon-carbon bonds in a domino reaction, which involves highly regioselective c–c coupling and spiro scaffold steps .
Biochemical Pathways
The compound’s interaction with unactivated yne-en-ynes in the presence of Pd (OAc)2–PPh3 leads to the formation of diazaspiro decane with exocyclic double bonds .
Biochemical Analysis
Biochemical Properties
6,9-Diazaspiro[4.5]decane-7,10-dione plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with certain enzymes involved in metabolic pathways, potentially inhibiting or activating them. These interactions can alter the enzyme’s activity, leading to changes in metabolic flux and metabolite levels. The nature of these interactions is often characterized by binding affinities and the specific sites on the enzymes where this compound binds .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it may modulate signaling pathways by binding to receptors or other signaling molecules, leading to altered cellular responses. Additionally, this compound can impact gene expression by interacting with transcription factors or other regulatory proteins, thereby influencing the transcription of specific genes .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key processes. At the molecular level, it exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, it may bind to specific sites on enzymes, altering their conformation and activity. This binding can either inhibit or activate the enzyme, depending on the nature of the interaction. Additionally, this compound can influence gene expression by interacting with transcription factors, leading to changes in the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are important factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but may degrade over time, leading to a decrease in its activity. Long-term exposure to the compound can result in sustained changes in cellular processes, which may be beneficial or detrimental depending on the context .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses could lead to toxic or adverse effects. For instance, studies have shown that there is a threshold dose below which this compound is effective without causing harm. Exceeding this threshold can result in toxicity, manifesting as cellular damage or other adverse effects .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in these pathways. For example, it may inhibit or activate enzymes involved in the synthesis or degradation of specific metabolites. These interactions can lead to changes in metabolic flux, affecting the levels of metabolites within the cell. Understanding these pathways is essential for elucidating the compound’s overall impact on cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its function. The compound may be transported by specific transporters or binding proteins, which facilitate its movement across cellular membranes. Once inside the cell, this compound can localize to specific compartments or organelles, where it exerts its effects. The distribution of the compound within tissues can also influence its overall activity and efficacy .
Subcellular Localization
The subcellular localization of this compound is an important aspect of its activity. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For instance, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may be directed to the mitochondria, where it can affect cellular metabolism. Understanding the subcellular localization of this compound is crucial for elucidating its mechanism of action .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,9-Diazaspiro[4.5]decane-7,10-dione typically involves the reaction of specific precursors under controlled conditions. One common method involves the reaction of an amine with a cyclic anhydride, followed by cyclization to form the spirocyclic structure . The reaction conditions often include the use of solvents such as ethanol and catalysts like palladium acetate (Pd(OAc)2) to facilitate the formation of the desired product .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
6,9-Diazaspiro[4.5]decane-7,10-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups within the compound, leading to the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions where specific atoms or groups are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2), reducing agents such as sodium borohydride (NaBH4), and various nucleophiles for substitution reactions . The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired reaction and product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction reactions may produce reduced derivatives with fewer oxygen atoms .
Scientific Research Applications
6,9-Diazaspiro[4.5]decane-7,10-dione has several scientific research applications, including:
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
- 8-Methyl-6,9-diazaspiro[4.5]decane-7,10-dione
- 6-Methyl-1,3-diazaspiro[4.5]decane-2,4-dione
- 8-Ethyl-1,3-diazaspiro[4.5]decane-2,4-dione
Uniqueness
6,9-Diazaspiro[4.5]decane-7,10-dione is unique due to its specific spirocyclic structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various research and industrial applications, as it can serve as a versatile building block for the synthesis of novel compounds with potential biological and chemical activities .
Properties
IUPAC Name |
6,9-diazaspiro[4.5]decane-7,10-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2/c11-6-5-9-7(12)8(10-6)3-1-2-4-8/h1-5H2,(H,9,12)(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIECEEBDBCGPFA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)C(=O)NCC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20238161 | |
| Record name | Cyclo(glycine-(1-amino-1-cyclopentane)carbonyl) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20238161 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90392-32-8 | |
| Record name | Cyclo(glycine-(1-amino-1-cyclopentane)carbonyl) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090392328 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cyclo(glycine-(1-amino-1-cyclopentane)carbonyl) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20238161 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the structural significance of the 6,9-Diazaspiro[4.5]decane-7,10-dione scaffold in relation to the antibiotic bicyclomycin?
A1: Research suggests that the this compound core structure, particularly when modified with specific functional groups, can mimic certain aspects of bicyclomycin's reactivity. [] Scientists have synthesized compounds like 4-methylene-1-oxa-6,9-diazaspiro[4.5]decane-7,10-dione to study how structural variations impact the chemical behavior compared to bicyclomycin. This research aims to understand the key structural elements of bicyclomycin responsible for its biological activity. []
Q2: Can you provide an example of how the structure of this compound derivatives influences their chemical reactivity?
A2: Studies comparing 1-acetyl-3-hydroxy-3-vinyl-2,5-piperazinedione (a simplified analog) to bicyclomycin reveal that modifications to the terminal double bond in these compounds proceed through a common reactive intermediate, an α,β-unsaturated ring imine. [] This finding highlights how specific structural features within the this compound scaffold dictate its chemical transformation pathways.
Q3: Has the crystal structure of any this compound derivative been solved? What insights does it provide?
A3: Yes, the crystal structure of (8S)-8-methyl-6,9-diazaspiro[4.5]decane-7,10-dione, also known as alaptide, has been determined using X-ray crystallography. [, ] This compound, featuring a methyl group at the 8-position, exhibits a distinct conformation. The piperazine-2,5-dione ring adopts a slight boat conformation, while the five-membered ring exists in an envelope conformation. [] These structural details are crucial for understanding the compound's interactions in biological systems.
Q4: Are there any applications of this compound derivatives in drug delivery?
A4: Research indicates that (8S)-8-methyl-6,9-diazaspiro[4.5]decane-7,10-dione (alaptide) shows promise as a potential transdermal permeation enhancer. [] Studies demonstrate its ability to improve the permeation of acyclovir through pig ear skin, particularly in formulations simulating semi-solid dosage forms. [] This suggests that alaptide could play a role in enhancing drug delivery through the skin.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4,6-Diamino-3-[3-amino-6-(aminomethyl)-4-hydroxy-5-methoxyoxan-2-yl]oxycyclohexane-1,2-diol](/img/structure/B1217729.png)



![[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(4-isothiocyanatophenoxy)oxan-2-yl]methyl dihydrogen phosphate](/img/structure/B1217734.png)
![(2S)-2-[[2-[(2-aminoacetyl)amino]acetyl]amino]-3-(4H-imidazol-4-yl)-N-[2-[[(2S)-3-(4H-imidazol-4-yl)-1-[[2-[[(2S)-1-(4H-imidazol-4-yl)-3-oxopropan-2-yl]amino]-2-oxoethylidene]amino]-1-oxopropan-2-yl]amino]-2-oxoethyl]propanamide](/img/structure/B1217735.png)


![2-[[1-[[3-[[2-Amino-3-(3-hydroxyphenyl)propanoyl]-methylamino]-1-[[5-(2,4-dioxo-1,3-diazinan-1-yl)-4-hydroxyoxolan-2-ylidene]methylamino]-1-oxobutan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]carbamoylamino]-3-(3-hydroxyphenyl)propanoic acid](/img/structure/B1217741.png)
![methyl 1,6,8,14a-tetrahydroxy-11-[(4-hydroxy-3,5-dimethoxy-6-methyloxan-2-yl)amino]-6a-methoxy-3-methyl-7,9,12,14-tetraoxo-5,6-dihydrobenzo[a]tetracene-2-carboxylate](/img/structure/B1217742.png)




